![molecular formula C18H16FN3O3 B2541312 benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate CAS No. 1355792-25-4](/img/structure/B2541312.png)
benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate
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Description
Carbamates are organic compounds derived from carbamic acid (H2NCOOH) . A well-known carbamate is methyl carbamate, which is a colorless solid and the simplest ester of carbamic acid . It’s prepared by the reaction of methanol and urea .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method avoids N-alkylation of the amine and over-alkylation of the carbamate .Molecular Structure Analysis
Carbamates have a carbonyl group (C=O) flanked by an amine (N) and an oxygen atom . The nitrogen of a carbamate is relatively non-nucleophilic .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Physical And Chemical Properties Analysis
Methyl carbamate, a simple carbamate, is a colorless solid . It has a molar mass of 75 g/mol and is soluble in water .Safety and Hazards
Future Directions
The future directions of carbamates could involve further exploration of their synthesis methods and applications. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates . This environmentally friendly approach does not require the addition of metal complex catalysts or metal salt additives .
properties
IUPAC Name |
benzyl N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-15-9-5-4-8-14(15)16(10-20)22-17(23)11-21-18(24)25-12-13-6-2-1-3-7-13/h1-9,16H,11-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGUSCKLIASNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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